molecular formula C9H12N2O3S B7437350 N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide

N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide

Cat. No. B7437350
M. Wt: 228.27 g/mol
InChI Key: LYIDTJIWKQRKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide, also known as CTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CTAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 257.33 g/mol.

Mechanism of Action

The exact mechanism of action of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide in lab experiments is its potent anticancer, antibacterial, and antifungal properties. However, N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide. One potential area of research is the development of new analogs of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide with improved solubility and lower toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activity of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide. Finally, the potential applications of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide in other areas such as agriculture and environmental science could also be explored.
In conclusion, N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is a chemical compound that has shown promising potential in various areas of scientific research. Its potent anticancer, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and antibiotics. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.

Synthesis Methods

The synthesis of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide involves the reaction between 2-(1,2-thiazol-3-yloxy)acetic acid and cyclobutanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide.

Scientific Research Applications

N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has also been shown to possess potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-8(10-14-7-2-1-3-7)6-13-9-4-5-15-11-9/h4-5,7H,1-3,6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIDTJIWKQRKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)ONC(=O)COC2=NSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.